Ethyl 3-hydroxy-2-methylpentanoate
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Overview
Description
Ethyl 3-hydroxy-2-methylpentanoate is an organic compound with the molecular formula C8H16O3. It is an ester derived from 3-hydroxy-2-methylpentanoic acid and ethanol. This compound is known for its fruity aroma and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-2-methylpentanoate can be synthesized through the esterification of 3-hydroxy-2-methylpentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed column reactor where the acid and ethanol are fed continuously, and the ester is collected as it forms. This process is efficient and allows for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products:
Oxidation: 3-hydroxy-2-methylpentanoic acid or 3-oxo-2-methylpentanoic acid.
Reduction: 3-hydroxy-2-methylpentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-2-methylpentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism by which ethyl 3-hydroxy-2-methylpentanoate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further metabolic processes.
Comparison with Similar Compounds
- Ethyl 2-hydroxy-3-methylbutanoate
- Ethyl 2-hydroxy-4-methylpentanoate
- Methyl 3-hydroxy-2-methylpentanoate
Comparison: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to ethyl 2-hydroxy-3-methylbutanoate, it has a different position of the hydroxyl group, leading to variations in reactivity and applications. Similarly, ethyl 2-hydroxy-4-methylpentanoate and mthis compound differ in their ester groups, affecting their solubility and volatility.
Properties
IUPAC Name |
ethyl 3-hydroxy-2-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-7(9)6(3)8(10)11-5-2/h6-7,9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGODBNLURBNSCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498892 |
Source
|
Record name | Ethyl 3-hydroxy-2-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40309-41-9 |
Source
|
Record name | Ethyl 3-hydroxy-2-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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